
6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine, has been a topic of interest in recent years . One method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . This process is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for subsequent drug discovery and production .Molecular Structure Analysis
The molecular structure of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is characterized by the presence of a quinoline nucleus, which is a bicyclic compound containing nitrogen . The specific arrangement of atoms and functional groups within this molecule contributes to its unique properties and potential applications .Chemical Reactions Analysis
Quinoline derivatives, including 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine, can undergo a variety of chemical reactions . For instance, they can be synthesized through direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives . The yields of these reactions are typically higher with electron-donating groups than with electron-withdrawing groups .科学的研究の応用
Fluorescence Sensing Applications
One significant application of quinoline derivatives is in the development of fluorescence sensors for detecting biologically relevant ions. Nolan et al. (2005) synthesized two fluorescein-based dyes derivatized with 8-aminoquinoline, which showed a large dynamic range and significant fluorescence enhancements upon Zn(II) coordination, suggesting their utility in sensing biological Zn(II) with high specificity and reversibility on the biological timescale (Nolan et al., 2005).
Synthesis and Chemical Properties
Various studies have explored the synthesis and chemical properties of quinoline derivatives. Cardellini et al. (1994) discussed the hydrogen chloride treatment of quinolinic aminoxyls, leading to the formation of chlorinated amines, shedding light on the mechanisms of chlorination and deoxygenation (Cardellini et al., 1994). Furthermore, the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline by Thomas and Tyagi (2010) demonstrates the utility of palladium-catalyzed C-N and C-C coupling reactions, highlighting the compounds' green or yellow emission depending on the nature of the amine segment (Thomas & Tyagi, 2010).
Potential as Pharmaceutical Agents
Quinoline derivatives have been explored for their potential pharmaceutical applications, particularly as anticancer agents. Zhang et al. (2007) synthesized a series of 4-aminoquinoline derivatives and evaluated their cytotoxic effects on human breast tumor cell lines, identifying compounds with potent effects compared to established drugs (Zhang et al., 2007). Similarly, Mulakayala et al. (2012) described the ultrasound-mediated synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones, showcasing their anti-proliferative properties in vitro against cancer cell lines (Mulakayala et al., 2012).
作用機序
Target of Action
The primary target of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, and its inhibition leads to a high level of antibacterial activity .
Mode of Action
6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine interacts with its target, the bacterial DNA-gyrase, by inhibiting its function . This inhibition disrupts the replication of bacterial DNA, thereby preventing the bacteria from reproducing and spreading .
Biochemical Pathways
The inhibition of bacterial DNA-gyrase by 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine affects the DNA replication pathway in bacteria . This disruption in the replication process leads to the death of the bacteria, thereby exhibiting its antibacterial activity .
Pharmacokinetics
It’s worth noting that similar compounds in the fluoroquinolone family are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.
Result of Action
The molecular and cellular effects of 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine’s action result in a high level of antibacterial activity . By inhibiting bacterial DNA-gyrase, it prevents the bacteria from reproducing, leading to their death .
将来の方向性
The future research directions for 6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine and similar compounds involve further exploration of their synthesis methods and potential applications . Given the wide range of biological activities exhibited by quinoline derivatives, these compounds hold promise for the development of new drugs and other products .
特性
IUPAC Name |
6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2/c16-9-1-3-13-11(7-9)14(5-6-19-13)20-15-4-2-10(17)8-12(15)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVCDVRTCGTWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,4-difluorophenyl)quinolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

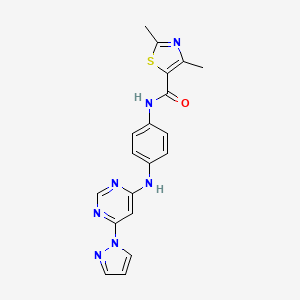
![(5-Bromofuran-2-yl)-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2560184.png)
![1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2560185.png)
![2-[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}carbamoyl)methoxy]acetic acid](/img/structure/B2560187.png)
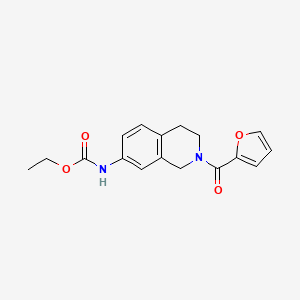
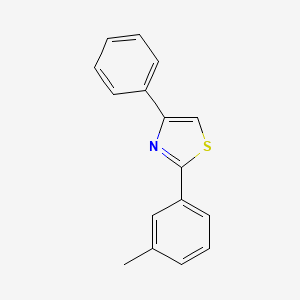
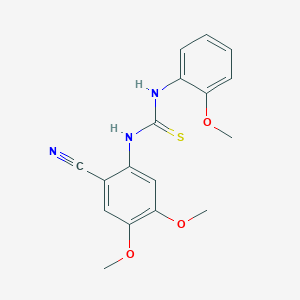
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2560198.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2560201.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2560202.png)
![3,7,9-trimethyl-1-pentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2560203.png)
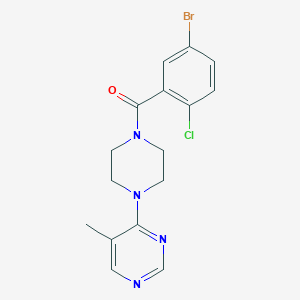
![7-(furan-2-yl)-5-(naphthalen-1-ylmethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2560205.png)